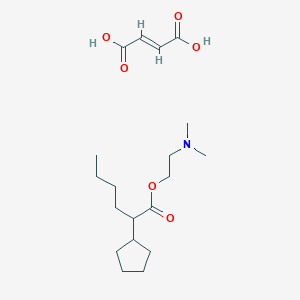
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate is a complex organic compound that may have potential applications in various fields such as pharmaceuticals, materials science, and chemical research. The compound consists of a dimethylaminoethyl group, a butylcyclopentaneacetate moiety, and an (E)-2-butenedioate group in a 1:1 ratio.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate can be approached through several synthetic routes. One possible method involves the esterification of alpha-butylcyclopentaneacetic acid with 2-(dimethylamino)ethanol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting ester can then be reacted with (E)-2-butenedioic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate may have several scientific research applications, including:
Pharmaceuticals: Potential use as an intermediate in the synthesis of drugs or as a pharmacologically active compound.
Materials Science: Possible applications in the development of new materials with unique properties.
Chemical Research: Use as a reagent or catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of (E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate would depend on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be specific to the biological system and the compound’s structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate
- (E)-2-butenedioate
- Dimethylaminoethyl esters
Uniqueness
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
129344-92-9 |
|---|---|
Formule moléculaire |
C19H33NO6 |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate |
InChI |
InChI=1S/C15H29NO2.C4H4O4/c1-4-5-10-14(13-8-6-7-9-13)15(17)18-12-11-16(2)3;5-3(6)1-2-4(7)8/h13-14H,4-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
UCVPDWGSPZBNEO-WLHGVMLRSA-N |
SMILES |
CCCCC(C1CCCC1)C(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
SMILES isomérique |
CCCCC(C1CCCC1)C(=O)OCCN(C)C.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CCCCC(C1CCCC1)C(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
Synonymes |
Cyclopentaneacetic acid, alpha-butyl-, 2-(dimethylamino)ethyl ester, ( E)-2-butenedioate (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















